Cas no 42389-50-4 (N4,N4-dimethylcyclohexane-1,4-diamine)
N4,N4-dimethylcyclohexane-1,4-diamine Chemical and Physical Properties
Names and Identifiers
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- N1,N1-Dimethylcyclohexane-1,4-diamine
- N,N-Dimethyl-1,4-cyclohexanediamine (cis- and trans- mixture)
- 4-N,4-N-dimethylcyclohexane-1,4-diamine
- N,N-Dimethyl-Cyclohexane-1,4-Diamine
- N,N-Dimethylcyclohexane-1,4-diamine
- N,N-Dimethylcyclohexane-1,4-diamine hydrochloride
- 1-Amino-4-(dimethylamino)cyclohexane
- N,N-Dimethyl-1,4-cyclohexanediamine
- 1-Amino-4-(dimethylamino)cyclohexane (cis- and trans- mixture)
- 1,4-Cyclohexanediamine,N,N-dimethyl- (9CI)
- 4-(N,N-Dimethylamino)cyclohexylamine
- trans-N1,N1-Dimethylcyclohexane-1,4-diamine
- (1R,4R)-N1,N1-Dimethylcyclohexane-1,4-Diamine
- 1-N,1-N-dimethylcyclohexane-1,4-diamine
- trans-N,N-Dimethyl-1,4-cyclohexanediamine
- (1R,4R)-N,N-Dimethyl-cyclohexane-1,4-diamine
- 4-Dimethylaminocyclohexylamine
- trans-N,N-dimethylcyclohexane-1,4-diamine
- 4-Dim
- N4,N4-dimethylcyclohexane-1,4-diamine
- 42389-50-4
- GNGZZWTXFNFCMU-UHFFFAOYSA-N
- DTXSID10323338
- N1,N1-Dimethyl-1,4-cyclohexanediamine 2HCl
- AKOS006341499
- FT-0648236
- cis-N1,N1-Dimethylcyclohexane-1,4-diamine
- MFCD06658434
- W17788
- CS-0142728
- (1R,4R)-N,N-Dimethyl-cyclohexane-1,4-diamine HCl
- trans-4-dimethylamino-cyclohexanamine
- SY286832
- EN300-2991868
- D4288
- SCHEMBL19312025
- MFCD22403077
- F2167-2682
- 167298-52-4
- 45795-54-8
- GNGZZWTXFNFCMU-ZKCHVHJHSA-N
- BB 0256507
- F30075
- SB37147
- A825883
- Rel-(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine
- SCHEMBL13068246
- SCHEMBL83552
- SCHEMBL4277636
- AM100340
- AS-48258
- N1,N1-dimethyl-1,4-Cyclohexanediamine
- AKOS012101345
- SY297652
- 1-amino-4-dimethylaminocyclohexane
- SCHEMBL4575110
- MFCD20617654
- CS-0142732
- TRNAS-(1R,4R)-N1,N1-DIMETHYLCYCLOHEXANE-1,4-DIAMINE
- trans-(1R,4R)-N1,1-Dimethylcyclohexane-1,4-diamine
- EN300-256584
- N1,N1-dimethylcyclohexane 1,4-diamine
- DB-070298
- cis-N4,N4-dimethylcyclohexane-1,4-diamine
- 1,4-Cyclohexanediamine, N1,N1-dimethyl-, trans-
-
- MDL: MFCD06658434
- Inchi: 1S/C8H18N2/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6,9H2,1-2H3
- InChI Key: GNGZZWTXFNFCMU-UHFFFAOYSA-N
- SMILES: N(C)(C)C1CCC(CC1)N
Computed Properties
- Exact Mass: 142.14700
- Monoisotopic Mass: 142.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 93.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3
- XLogP3: 0.7
Experimental Properties
- Density: 0.92 g/cm3
- Melting Point: NA
- Boiling Point: 205°C(lit.)
- Flash Point: 184.3 °C at 760 mmHg
- Refractive Index: 1.4770 to 1.4810
- PSA: 29.26000
- LogP: 1.51820
- Vapor Pressure: 0.7±0.4 mmHg at 25°C
N4,N4-dimethylcyclohexane-1,4-diamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:warning
- Hazard Statement: H227-H314
- Warning Statement: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 2735 8/PG III
- Safety Instruction: H303+H313+H333
- HazardClass:8
- PackingGroup:III
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N4,N4-dimethylcyclohexane-1,4-diamine Customs Data
- HS CODE:2921300090
- Customs Data:
China Customs Code:
2921300090Overview:
2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
N4,N4-dimethylcyclohexane-1,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4288-5g |
N4,N4-dimethylcyclohexane-1,4-diamine |
42389-50-4 | 98.0%(GC&T),cis- and trans- mixture | 5g |
¥3325.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4288-1g |
N4,N4-dimethylcyclohexane-1,4-diamine |
42389-50-4 | 98.0%(GC&T),cis- and trans- mixture | 1g |
¥1080.0 | 2022-06-10 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2353-50g |
N,N-Dimethylcyclohexane-1,4-diamine |
42389-50-4 | 97% | 50g |
$1200 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N871490-200mg |
N,N-Dimethyl-1,4-cyclohexanediamine |
42389-50-4 | 98%, | 200mg |
304.20 | 2021-05-17 | |
| Fluorochem | 221493-5g |
N1,N1-Dimethylcyclohexane-1,4-diamine |
42389-50-4 | 95% | 5g |
£266.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N36860-1g |
N1,N1-Dimethylcyclohexane-1,4-diamine |
42389-50-4 | 97% | 1g |
¥929.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N36860-5g |
N1,N1-Dimethylcyclohexane-1,4-diamine |
42389-50-4 | 97% | 5g |
¥3249.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N36860-0.25g |
N1,N1-Dimethylcyclohexane-1,4-diamine |
42389-50-4 | 97% | 0.25g |
¥409.0 | 2022-04-27 | |
| TRC | D477928-50mg |
N,N-Dimethylcyclohexane-1,4-diamine |
42389-50-4 | 50mg |
$ 50.00 | 2022-01-09 | ||
| TRC | D477928-100mg |
N,N-Dimethylcyclohexane-1,4-diamine |
42389-50-4 | 100mg |
$ 65.00 | 2022-01-09 |
N4,N4-dimethylcyclohexane-1,4-diamine Suppliers
N4,N4-dimethylcyclohexane-1,4-diamine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on N4,N4-dimethylcyclohexane-1,4-diamine
Introduction to N4,N4-dimethylcyclohexane-1,4-diamine (CAS No. 42389-50-4)
N4,N4-dimethylcyclohexane-1,4-diamine (CAS No. 42389-50-4) is a significant compound in the field of organic chemistry and pharmaceutical research. This diamine derivative, characterized by its cyclohexane backbone with dimethyl substitutions at the 4-position amines, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The compound’s unique structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
The molecular structure of N4,N4-dimethylcyclohexane-1,4-diamine consists of a cyclohexane ring with two amine groups (-NH2) at the 1 and 4 positions, each substituted with a methyl group (-CH3). This configuration imparts specific steric and electronic properties that influence its reactivity and utility in chemical transformations. The presence of these amine functionalities allows for further functionalization via various coupling reactions, making it a crucial building block in medicinal chemistry.
In recent years, N4,N4-dimethylcyclohexane-1,4-diamine has been explored for its potential in the development of novel therapeutic agents. Its structural motif is reminiscent of biologically active compounds, suggesting that it may serve as a precursor for drugs targeting neurological and cardiovascular disorders. Researchers have been particularly interested in its ability to act as a chiral auxiliary or ligand in asymmetric synthesis, which is essential for producing enantiomerically pure pharmaceuticals.
One of the most compelling aspects of N4,N4-dimethylcyclohexane-1,4-diamine is its role in polymer chemistry. The diamine functionality enables its participation in polycondensation reactions, leading to the formation of high-performance polymers with applications in coatings, adhesives, and advanced materials. These polymers often exhibit enhanced thermal stability and mechanical strength, making them suitable for demanding industrial environments.
The synthesis of N4,N4-dimethylcyclohexane-1,4-diamine typically involves multi-step organic transformations starting from commercially available cyclohexanone derivatives. One common approach involves the reduction of an oxime or the reductive amination of ketones followed by selective methylation. Advances in catalytic methods have improved the efficiency and scalability of these synthetic routes, allowing for greater accessibility to this valuable intermediate.
Recent studies have highlighted the compound’s utility in metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Buchwald-Hartwig amination reactions have been employed to introduce aryl or heteroaryl groups at the positions adjacent to the amine functionalities. Such modifications expand the structural diversity of derivatives and open doors for exploring new pharmacophores.
The pharmacological potential of N4,N4-dimethylcyclohexane-1,4-diamine has been investigated through computational modeling and experimental screening. Initial studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and pain pathways. Additionally, its rigid cyclic framework could enhance binding affinity to biological targets compared to linear analogs.
In industrial applications, N4,N4-dimethylcyclohexane-1,4-diamine is utilized as a curing agent for epoxy resins. The reaction between diamines and epoxides forms cross-linked networks that impart excellent mechanical properties and chemical resistance to finished products. This makes it particularly useful in aerospace components, automotive parts, and electronic substrates where durability is paramount.
The environmental impact of using N4,N4-dimethylcyclohexane-1,4-diamine has also been considered. Efforts have been made to develop greener synthetic methodologies that minimize waste generation and reduce reliance on hazardous reagents. Solvent-free reactions and biocatalytic approaches are among the emerging trends aimed at enhancing sustainability without compromising yield or purity.
Future research directions for N4,N4-dimethylcyclohexane-1,4-diamine include exploring its role in bioconjugation chemistry. By linking this diamine moiety to biomolecules such as peptides or antibodies via click chemistry strategies, novel biotherapeutics could be developed with improved pharmacokinetic profiles. Furthermore, its incorporation into drug delivery systems holds promise for targeted therapies where spatial control over release is critical.
The versatility of N4,N4-dimethylcyclohexane-1,4-diamine underscores its importance as both a synthetic intermediate and a potential pharmacological scaffold. As research continues to uncover new applications for this compound, its relevance in advancing chemical innovation across multiple disciplines is undeniable. The ongoing development of efficient synthetic routes ensures that access to this valuable building block remains robust for future discoveries.
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